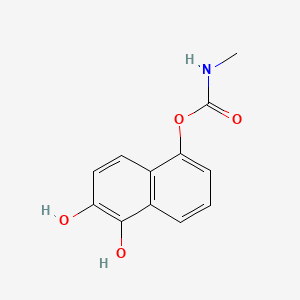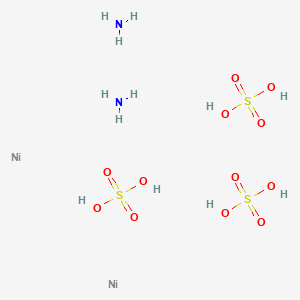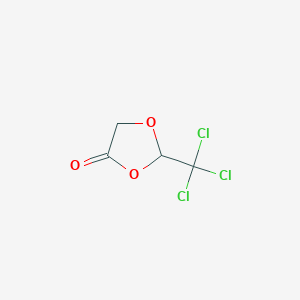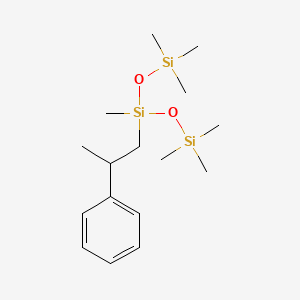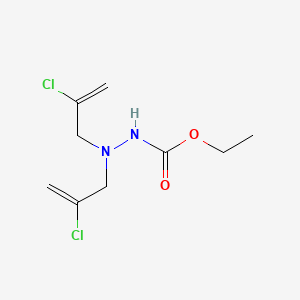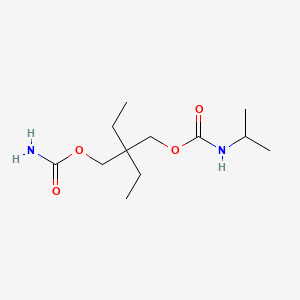
2,2-Diethyl-1,3-propanediol carbamate isopropylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Diethyl-1,3-propanediol carbamate isopropylcarbamate is a chemical compound with the molecular formula C_7H_16O_2. It is known for its sedative, anticonvulsant, and muscle relaxant properties . This compound is closely related to other alkyl diols and carbamates, which have similar pharmacological effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethyl-1,3-propanediol carbamate isopropylcarbamate typically involves the reaction of 2,2-diethyl-1,3-propanediol with isopropyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Diethyl-1,3-propanediol carbamate isopropylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are often used.
Substitution: Nucleophiles like halides (Cl^-, Br^-) or amines (NH_2^-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or hydrocarbons .
Applications De Recherche Scientifique
2,2-Diethyl-1,3-propanediol carbamate isopropylcarbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound’s pharmacological properties make it useful in studying the effects of sedatives and muscle relaxants.
Medicine: It has potential therapeutic applications due to its sedative and anticonvulsant effects.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 2,2-Diethyl-1,3-propanediol carbamate isopropylcarbamate involves its interaction with the central nervous system. It is believed to enhance the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, leading to sedative and muscle relaxant effects. The compound may also interact with other molecular targets and pathways involved in neurotransmission .
Comparaison Avec Des Composés Similaires
Similar Compounds
Meprobamate: Another carbamate with similar sedative and muscle relaxant properties.
Phenaglycodol: A related compound with anticonvulsant effects.
2-Methyl-2-propyl-1,3-propanediol: A structurally similar diol with comparable pharmacological activity.
Uniqueness
2,2-Diethyl-1,3-propanediol carbamate isopropylcarbamate is unique due to its specific combination of diol and carbamate functional groups, which contribute to its distinct pharmacological profile. Its ability to act as both a sedative and muscle relaxant makes it valuable in various scientific and medical applications .
Propriétés
Numéro CAS |
22131-27-7 |
|---|---|
Formule moléculaire |
C12H24N2O4 |
Poids moléculaire |
260.33 g/mol |
Nom IUPAC |
[2-(carbamoyloxymethyl)-2-ethylbutyl] N-propan-2-ylcarbamate |
InChI |
InChI=1S/C12H24N2O4/c1-5-12(6-2,7-17-10(13)15)8-18-11(16)14-9(3)4/h9H,5-8H2,1-4H3,(H2,13,15)(H,14,16) |
Clé InChI |
SIUIZWIFPPQMHB-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(COC(=O)N)COC(=O)NC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-oxa-10,20-diazapentacyclo[10.8.0.02,10.04,8.014,19]icosa-1(20),2,4(8),12,14,16,18-heptaene-5,9-dione](/img/structure/B14702324.png)
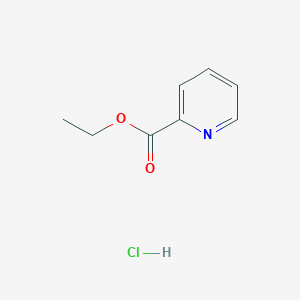
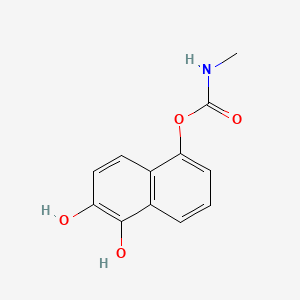
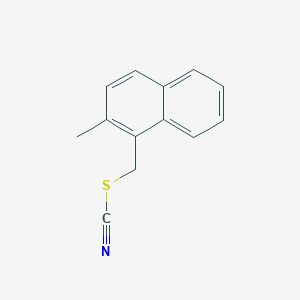
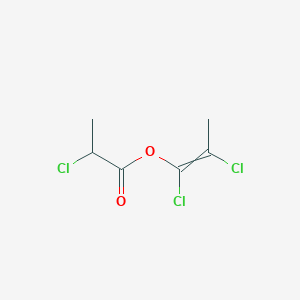
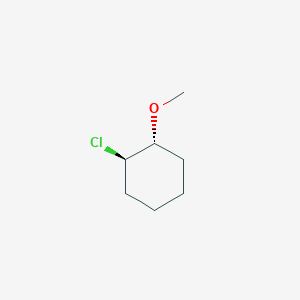
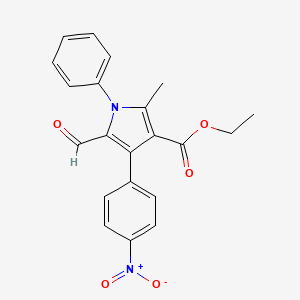
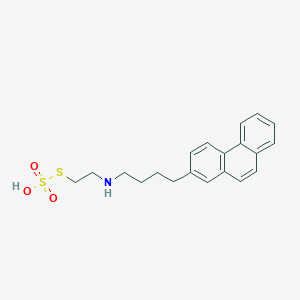
![2,2'-{[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)imino]bis(propane-3,1-diylimino)}bis(3-chloronaphthalene-1,4-dione)](/img/structure/B14702370.png)
